PhzF Binding Affinity (Kd) Comparison: Ethoxy vs. Methoxy and Propoxy Analogs
In a FRET-based binding assay, 2-amino-3-ethoxybenzoic acid (compound 15a) displayed a dissociation constant (Kd) of 15.6±1.1 μM for Pseudomonas fluorescens PhzF, whereas the methoxy analog (compound 10) exhibited tighter binding (Kd=4.47±0.5 μM) and the propoxy analog (compound 15b) showed no detectable binding [1]. The parent 3-hydroxyanthranilic acid (compound 6) bound with Kd=4.0±0.8 μM. These data establish a clear structure-activity relationship where the ethoxy group confers intermediate affinity, differentiating it from both smaller and larger alkoxy substituents.
| Evidence Dimension | Binding affinity (Kd) to Pseudomonas fluorescens PhzF |
|---|---|
| Target Compound Data | 15.6±1.1 μM |
| Comparator Or Baseline | 2-amino-3-methoxybenzoic acid (compound 10): 4.47±0.5 μM; 2-amino-3-propoxybenzoic acid (compound 15b): no binding; 3-hydroxyanthranilic acid (compound 6): 4.0±0.8 μM |
| Quantified Difference | Target Kd is ~3.5-fold higher than methoxy analog; propoxy analog inactive. |
| Conditions | FRET assay (differential scanning fluorimetry and FRET) |
Why This Matters
Identifies the compound as a tool for probing steric requirements of the PhzF active site, enabling rational design of inhibitors with tailored pharmacokinetic properties.
- [1] Baumgarten, J., Schneider, P., Thiemann, M., Zimmermann, M., Diederich, C., Blankenfeldt, W., & Kunick, C. (2024). Substrate-Based Ligand Design for Phenazine Biosynthesis Enzyme PhzF. ChemMedChem, 19(24), e202400466. DOI: 10.1002/cmdc.202400466. View Source
